molecular formula C15H19NO2 B15082505 2,2'-[(Naphthalen-1-ylmethyl)imino]diethanol CAS No. 20109-33-5

2,2'-[(Naphthalen-1-ylmethyl)imino]diethanol

Katalognummer: B15082505
CAS-Nummer: 20109-33-5
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: MZLNBZBQPYWWSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-[(Naphthalen-1-ylmethyl)imino]diethanol is an organic compound with the molecular formula C15H19NO2. It is a derivative of naphthalene and contains an imine group and two ethanol groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(Naphthalen-1-ylmethyl)imino]diethanol typically involves the condensation reaction between naphthalen-1-ylmethylamine and diethanolamine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for 2,2’-[(Naphthalen-1-ylmethyl)imino]diethanol are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-[(Naphthalen-1-ylmethyl)imino]diethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethyl ketones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The ethanol groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include naphthalen-1-ylmethyl ketones, naphthalen-1-ylmethylamines, and various ethers or esters depending on the specific substitution reactions.

Wissenschaftliche Forschungsanwendungen

2,2’-[(Naphthalen-1-ylmethyl)imino]diethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2’-[(Naphthalen-1-ylmethyl)imino]diethanol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ethanol groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-[(Naphthalen-1-ylmethyl)imino]diethanol is unique due to its specific combination of an imine group and two ethanol groups attached to a naphthalene ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

20109-33-5

Molekularformel

C15H19NO2

Molekulargewicht

245.32 g/mol

IUPAC-Name

2-[2-hydroxyethyl(naphthalen-1-ylmethyl)amino]ethanol

InChI

InChI=1S/C15H19NO2/c17-10-8-16(9-11-18)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7,17-18H,8-12H2

InChI-Schlüssel

MZLNBZBQPYWWSH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2CN(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.